Hydroxylamine, O,O'-1,8-octanediylbis-

Description

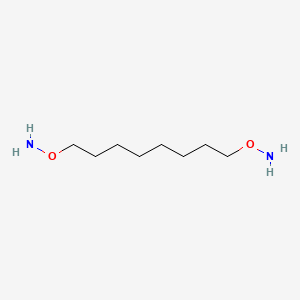

Hydroxylamine, O,O'-1,8-octanediylbis- is a hydroxylamine derivative featuring two hydroxylamine (NH₂OH) groups connected via an 1,8-octanediyl (C₈H₁₆) bridge at the oxygen atoms. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the long hydrocarbon chain and dual reactive hydroxylamine moieties.

Properties

IUPAC Name |

O-(8-aminooxyoctyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O2/c9-11-7-5-3-1-2-4-6-8-12-10/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWLZTWKEDJOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCON)CCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604301 | |

| Record name | O,O'-Octane-1,8-diyldihydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91219-69-1 | |

| Record name | O,O'-Octane-1,8-diyldihydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxylamine, O,O’-1,8-octanediylbis- typically involves the reaction of hydroxylamine with 1,8-octanediol under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of Hydroxylamine, O,O’-1,8-octanediylbis- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Hydroxylamine, O,O’-1,8-octanediylbis- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and amino groups in the compound .

Common Reagents and Conditions: Common reagents used in the reactions of Hydroxylamine, O,O’-1,8-octanediylbis- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of Hydroxylamine, O,O’-1,8-octanediylbis- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines .

Scientific Research Applications

Hydroxylamine, O,O’-1,8-octanediylbis- has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it is employed in the study of enzyme mechanisms and protein modificationsAdditionally, it is used in industrial research for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hydroxylamine, O,O’-1,8-octanediylbis- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. These interactions can lead to changes in biological activity and the modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,8-Octanediol, 1,8-Bis(hexyloxy) (CAS 89740-20-5)

- Structure : Contains a 1,8-octanediyl backbone with ether-linked hexyloxy groups.

- Key Differences: Unlike Hydroxylamine, O,O'-1,8-octanediylbis-, this compound lacks reactive hydroxylamine groups, instead featuring non-polar ether linkages.

- Properties :

- Applications : Likely used as a surfactant or plasticizer, whereas the hydroxylamine derivative may serve as a chelating agent or polymerization inhibitor.

N-Hydroxyoctanamide (CAS 7377-03-9)

- Structure : Combines a hydroxylamine (N-hydroxy) group with an octanamide chain.

- Key Differences : The amide functional group introduces hydrogen-bonding capacity, unlike the ether-linked hydroxylamine in the target compound.

- GHS classification (e.g., irritant properties) may differ due to distinct reactive sites .

- Applications : N-Hydroxyoctanamide is used in organic synthesis; the target compound’s ether linkage might enhance stability in hydrophobic environments.

O-(2-Morpholinoethyl)hydroxylamine Derivatives

- Structure: Hydroxylamine derivatives with morpholinoethyl substituents.

- Key Differences: The morpholino group enhances water solubility, whereas the octanediyl chain in the target compound increases lipophilicity.

- Synthesis : Both compounds may be synthesized via reductive amination, but the octanediyl chain could complicate reaction kinetics due to steric hindrance .

- Applications: Morpholino derivatives are used in drug discovery; the target compound’s long chain might favor membrane permeability in bioactive molecules.

Hydroxylamine-Carbonyl Complexes

- Reactivity : Hydroxylamine forms hydrogen-bonded complexes with carbonyl compounds (e.g., formaldehyde). The octanediyl chain in the target compound may sterically hinder such interactions, reducing complex stability compared to simpler hydroxylamine derivatives .

- Implications : This structural feature could limit its utility in applications requiring rapid carbonyl trapping but enhance selectivity in controlled reactions.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Functional Groups | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Hydroxylamine, O,O'-1,8-octanediylbis- | Ether-linked hydroxylamine | ~178.24 | Lipophilic, dual reactive sites |

| 1,8-Octanediol, 1,8-bis(hexyloxy) | Ether | 346.55 | Surfactant, low reactivity |

| N-Hydroxyoctanamide | Amide, hydroxylamine | 159.23 | Polar, hydrogen-bonding |

| O-(2-Morpholinoethyl)hydroxylamine | Morpholino, hydroxylamine | ~160.21 | Water-soluble, bioactive potential |

Research Findings and Implications

- Stability : The octanediyl chain may enhance thermal stability compared to shorter-chain hydroxylamine derivatives, as seen in analogous ether compounds .

- Reactivity: Dual hydroxylamine groups could enable synergistic reducing or crosslinking behavior, distinct from mono-functional analogs like N-Hydroxyoctanamide .

- Synthetic Challenges: Steric effects from the octanediyl bridge might necessitate optimized conditions for high-yield synthesis, as observed in morpholinoethyl derivatives .

Biological Activity

Hydroxylamine, O,O'-1,8-octanediylbis- is a compound that has garnered attention in various biological and chemical research contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

Hydroxylamine, O,O'-1,8-octanediylbis- is characterized by its unique structure, which includes a hydroxylamine functional group connected to a long carbon chain. This structural feature may influence its biological interactions and activities.

Mechanisms of Biological Activity

The biological activity of Hydroxylamine, O,O'-1,8-octanediylbis- can be attributed to several mechanisms:

- Antimicrobial Activity : Hydroxylamines are known to exhibit antimicrobial properties. They may disrupt bacterial cell walls or interfere with metabolic processes, leading to bacterial cell death.

- Quorum Sensing Inhibition : Research indicates that certain hydroxylamines can inhibit quorum sensing (QS) in bacteria. This interference can affect biofilm formation and virulence factor production in pathogenic bacteria like Vibrio harveyi .

- Electrophilic Properties : The electrophilic nature of hydroxylamines allows them to react with nucleophiles in biological systems, potentially modifying proteins or nucleic acids and altering cellular functions.

1. Antimicrobial Efficacy

A study examined the antimicrobial effects of Hydroxylamine derivatives against various bacterial strains. The results showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting potential for use as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

2. Quorum Sensing Disruption

3. Electrophilic Reactions

Research into the electrophilic reactivity of Hydroxylamine derivatives revealed their capacity to modify thiol groups in proteins. This modification can lead to altered protein function and has implications for understanding cellular signaling pathways.

Applications in Medicine and Industry

The unique properties of Hydroxylamine, O,O'-1,8-octanediylbis- suggest several potential applications:

- Antibacterial Agents : Given its antimicrobial properties, this compound could be developed into a new class of antibacterial agents.

- Biofilm Inhibitors : Its ability to disrupt quorum sensing makes it a candidate for preventing biofilm formation in medical devices.

- Chemical Reagents : In synthetic chemistry, hydroxylamines are often used as reducing agents and in the synthesis of various organic compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.